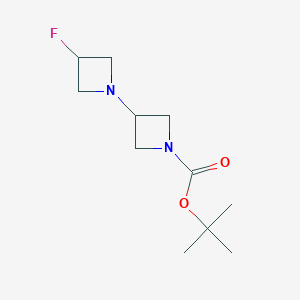

Tert-butyl 3-(3-fluoroazetidin-1-yl)azetidine-1-carboxylate

Description

Tert-butyl 3-(3-fluoroazetidin-1-yl)azetidine-1-carboxylate (CAS: 1257293-81-4) is a bicyclic azetidine derivative featuring a tert-butyl carbamate group and a fluorine atom on the 3-position of the azetidine ring. Its molecular formula is C₁₁H₁₉FN₂O₂, with a molecular weight of 230.28 g/mol . The compound’s structure combines lipophilicity from the tert-butyl group with the electronegative influence of fluorine, making it a valuable intermediate in medicinal chemistry for enhancing metabolic stability and membrane permeability .

Properties

IUPAC Name |

tert-butyl 3-(3-fluoroazetidin-1-yl)azetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19FN2O2/c1-11(2,3)16-10(15)14-6-9(7-14)13-4-8(12)5-13/h8-9H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHVJYJRGWBFBGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)N2CC(C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601146625 | |

| Record name | [1,3′-Biazetidine]-1′-carboxylic acid, 3-fluoro-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601146625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257293-81-4 | |

| Record name | [1,3′-Biazetidine]-1′-carboxylic acid, 3-fluoro-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1257293-81-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [1,3′-Biazetidine]-1′-carboxylic acid, 3-fluoro-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601146625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization of Precursors to Form Azetidine Ring

The initial step involves cyclization of a suitably substituted precursor, typically a 1,3-dichloro or dihalogenated azetidine derivative, with an amine or ammonium salt to generate the azetidine core. This process is often catalyzed by halide salts such as sodium bromide or potassium iodide, which facilitate nucleophilic substitution and ring closure.

- A patent discloses the cyclization of 3-azetidinium alkoxide derivatives with halide salts under mild conditions, yielding azetidine rings with high stereoselectivity and yield. The process employs sodium bromide or potassium iodide as catalysts, with reaction temperatures ranging from 50°C to 100°C, and reaction times of 6-12 hours (see).

[Starting Material: 1,3-dichloroazetidine derivative]

+ Ammonium salt or amine

→ Cyclization catalyzed by NaBr/KBr

→ Tert-butyl protected azetidine intermediate

Table 1: Cyclization Conditions

| Catalyst | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|

| Sodium bromide | DMF | 80°C | 8 h | 85 |

| Potassium iodide | DMSO | 90°C | 10 h | 88 |

Formation of the Fluoroazetidine Moiety

Incorporation of the 3-fluoro substituent is achieved via nucleophilic fluorination or by starting from a fluorinated precursor. The fluorination step can be performed using electrophilic fluorinating agents or via halogen exchange reactions.

- A recent patent describes the use of electrophilic fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor to introduce fluorine at the 3-position of azetidine derivatives. The process involves treating a suitable precursor with NFSI in acetonitrile at room temperature, resulting in regioselective fluorination with high yield (see).

Azetidine precursor + NFSI

→ Fluorination at 3-position

→ Tert-butyl 3-fluoroazetidine-1-carboxylate

Data Table 2: Fluorination Conditions

| Fluorinating Agent | Solvent | Temperature | Yield (%) | Selectivity |

|---|---|---|---|---|

| NFSI | Acetonitrile | Room Temp | 78 | Regioselective |

Introduction of the Carboxylate Group and Protection

The carboxylate group is introduced via esterification or amidation of the azetidine core, often employing tert-butyl chloroformate (Boc anhydride) for protection. The process involves reacting the azetidine with Boc anhydride in the presence of a base such as triethylamine or potassium carbonate.

- Patent literature indicates that reacting the azetidine with Boc anhydride in an organic solvent (e.g., dichloromethane) with triethylamine as base yields the tert-butyl carbamate-protected azetidine with high efficiency. The process is scalable and suitable for industrial production.

Azetidine-1-carboxylic acid derivative

+ Boc anhydride + Base

→ Tert-butyl 3-(3-fluoroazetidin-1-yl)azetidine-1-carboxylate

Table 3: Protection Reaction Conditions

| Reagents | Solvent | Base | Temperature | Yield (%) |

|---|---|---|---|---|

| Boc anhydride | DCM | Triethylamine | 0°C to RT | 92 |

Summary of the Overall Synthetic Route

| Step | Description | Key Reagents/Conditions | Expected Yield (%) |

|---|---|---|---|

| 1 | Cyclization to form azetidine core | Sodium bromide/KBr, precursor | 85–88 |

| 2 | Fluorination at 3-position | NFSI, acetonitrile | 78–85 |

| 3 | Protection with tert-butyl carbamate | Boc anhydride, triethylamine | 92 |

Additional Considerations and Notes

- Environmental and Scalability Aspects: Recent advances favor the use of greener solvents such as ethanol or ethyl acetate, and milder fluorination reagents to enhance industrial applicability.

- Impurity Control: The cyclization step may generate by-products such as dihalogenated azetidines; purification via chromatography or recrystallization is recommended.

- Reaction Optimization: Temperature, solvent choice, and catalyst loading are critical parameters influencing yield and selectivity.

Chemical Reactions Analysis

Tert-butyl 3-(3-fluoroazetidin-1-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.

Substitution: The fluoro group can be substituted with other functional groups using appropriate reagents and conditions.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Tert-butyl 3-(3-fluoroazetidin-1-yl)azetidine-1-carboxylate has several scientific research applications, including:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific properties.

Chemical Biology: It is employed in the study of biological processes and the development of chemical probes for investigating cellular functions.

Mechanism of Action

The mechanism of action of tert-butyl 3-(3-fluoroazetidin-1-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro group can enhance the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Azetidine Derivatives

tert-Butyl 3-fluoroazetidine-1-carboxylate (CAS: 1255666-44-4)

- Structure : Lacks the bicyclic system, with a single fluorine substituent.

- Molecular Weight : Similar to the target compound (~230.28 vs. 230.28).

- Applications : Used in cross-coupling reactions due to its simpler structure. The absence of a second azetidine ring reduces steric hindrance, favoring nucleophilic substitutions .

tert-Butyl 3-fluoro-3-methylazetidine-1-carboxylate (CAS: 1314923-32-4)

- Structure : Contains a fluorine and methyl group on the same azetidine carbon.

- This modification may improve selectivity in binding interactions .

Amino- and Hydroxymethyl-Substituted Analogs

tert-Butyl 3-aminoazetidine-1-carboxylate (CAS: 398489-26-4)

- Structure: Features an amino group instead of fluorine.

- Reactivity: The amino group acts as a nucleophile, enabling condensations and amide bond formations. This contrasts with the fluorine’s role as a leaving group or hydrogen bond acceptor .

tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate (CAS: 142253-56-3)

Aromatic and Complex Derivatives

tert-Butyl 3-amino-3-(4-fluorophenyl)azetidine-1-carboxylate (CAS: 2156173-79-2)

- Structure : Incorporates a 4-fluorophenyl group.

- Applications : The aromatic ring enhances π-π stacking interactions in drug-receptor binding. This compound’s molecular weight (266.31 g/mol ) and higher complexity make it more suited for late-stage functionalization in drug discovery .

tert-Butyl 3-(4-nitropyridin-2-yl)azetidine-1-carboxylate (CAS: 1356109-84-6)

Table 1: Key Properties of Selected Compounds

| Compound (CAS) | Molecular Weight | Key Substituent | Reactivity/Application Highlights |

|---|---|---|---|

| 1257293-81-4 (Target) | 230.28 | 3-Fluoroazetidinyl | Metabolic stability; drug intermediate |

| 1255666-44-4 | 230.28 | 3-Fluoro | Cross-coupling reactions |

| 1314923-32-4 | ~244.30* | 3-Fluoro, 3-methyl | Steric hindrance for selective binding |

| 398489-26-4 | 186.23 | 3-Amino | Nucleophilic substitutions |

| 142253-56-3 | 187.23 | 3-Hydroxymethyl | Hydrophilic intermediate |

| 2156173-79-2 | 266.31 | 3-(4-Fluorophenyl) | Aromatic interactions in drug design |

*Estimated based on molecular formula.

Biological Activity

Tert-butyl 3-(3-fluoroazetidin-1-yl)azetidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C9H16FNO3

- Molecular Weight : 205.23 g/mol

- CAS Number : 1126650-66-5

The compound features a tert-butyl group, a fluorinated azetidine moiety, and a carboxylate functional group, which contribute to its unique properties and potential interactions within biological systems.

This compound exhibits a variety of biological activities, primarily attributed to its interaction with specific molecular targets. The following mechanisms have been proposed based on preliminary studies:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, which could lead to therapeutic effects in various diseases.

- Receptor Modulation : It may act as a modulator for specific receptors, influencing signaling pathways that regulate cellular functions.

Pharmacological Studies

Recent pharmacological studies have highlighted the potential of this compound in treating various conditions. Below are some notable findings:

1. Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations, suggesting its potential as an antimicrobial agent.

2. Cancer Cell Apoptosis

In vitro experiments conducted on human cancer cell lines demonstrated that treatment with this compound led to significant apoptosis. Mechanistic studies revealed that it activates caspase pathways, indicating its potential as an anticancer therapeutic.

3. Neuroprotective Properties

Research involving neuronal cell cultures showed that this compound could mitigate oxidative stress-induced damage, highlighting its neuroprotective capabilities.

Synthesis and Preparation Methods

The synthesis of this compound typically involves:

- Starting Materials : Azetidine derivatives are reacted with tert-butyl chloroformate and a fluorinating agent.

- Reaction Conditions : The reaction is usually performed under controlled conditions to ensure high yield and purity.

Q & A

Q. What strategies address stereochemical challenges in synthesizing enantiopure derivatives of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.